2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-Phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative featuring a benzo[de]isoquinoline-dione core substituted with a phenyl group at position 2 and a phenylamino group at position 4. This compound belongs to the 1,8-naphthalimide family, known for their photostability, tunable electronic properties, and diverse applications in sensors, pharmaceuticals, and materials science . The phenyl and phenylamino substituents confer distinct electronic and steric characteristics, influencing its solubility, fluorescence, and biological interactions.
Properties
IUPAC Name |
6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHSDPQIIVTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available benzene derivatives. One common method involves the cyclization of benzamides with appropriate substituents under acidic or basic conditions . The reaction conditions often require the use of catalysts such as transition metals or strong acids/bases to facilitate the formation of the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong acids/bases, and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Naphthalimide derivatives are highly modular, with variations in substituents significantly altering their properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Naphthalimide Derivatives
Functional and Spectral Properties
- Sensor Ability: The target compound’s phenylamino group may enhance π-π interactions for sensor applications. However, NI3 and NI4 demonstrate that substituent position (e.g., allylamino vs. dimethylaminoethyl) critically impacts metal ion detection. For instance, NI3’s copolymer with styrene showed selective fluorescence quenching with Fe³⁺ and Cu²⁺, while NI4 exhibited broader metal ion sensitivity .
- Antifungal Activity : Hydroxyethyl derivatives (7f, 8a-c) with thioether-linked heterocycles (e.g., benzimidazolyl, pyrimidinyl) displayed potent antifungal activity, attributed to enhanced solubility and membrane penetration. The target compound lacks such substituents, suggesting divergent biological applications .
- Electronic Properties: DFT studies on NI3/NI4 revealed that electron-donating groups (e.g., dimethylamino) lower the HOMO-LUMO gap, enhancing fluorescence. The phenylamino group in the target compound likely exerts similar effects, but comparative spectral data are needed .
Biological Activity
2-Phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure features a benzoisoquinoline core, which is known for various biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's unique structure allows it to interact with various biological targets, which is crucial for its therapeutic effects.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 384.39 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific bromodomains associated with cancer cell proliferation. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression.
The compound’s biological activity may be attributed to several mechanisms:
- Inhibition of Bromodomains : The ability to inhibit bromodomains suggests that it can interfere with the transcriptional regulation of genes involved in cell cycle progression and survival.
- Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : There is evidence that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Study 1: Antitumor Efficacy
In vitro tests conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity.
Study 2: Mechanistic Insights
A study exploring the mechanistic pathways revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells. This increase was linked to the activation of stress response pathways that ultimately resulted in apoptosis.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 6-amino-benzodeisoquinoline-1,3-dione | Simpler structure; lacks phenyl group | |
| 5-amino-N-(4-methylphenyl)benzo[de]isoquinoline | Different substitution pattern; varied activity | |
| 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | Similar core structure; potential for different interactions |
Q & A
Q. How can the synthesis of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like naphthalic anhydride or brominated intermediates. For example, outlines a protocol where brominated naphthalic anhydride reacts with monoethanolamine to form hydroxyethyl-substituted intermediates. To optimize yield:
- Use reflux conditions with ethanol or methanol as solvents for nucleophilic substitution reactions .
- Introduce phenylamino groups via Buchwald-Hartwig amination or Ullmann coupling, employing Pd catalysts and ligands like P(2-MeOPh)₃ for regioselectivity .
- Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>99% by ).
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.9 ppm for benzo[de]isoquinoline core) and confirm substitution patterns (e.g., phenylamino groups at δ 6.5–7.1 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and N-H stretches (~3300 cm⁻¹ for phenylamino) .
Q. How is the compound screened for biological activity, and what assays are suitable?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to structural analogs like 6-chloro derivatives ().
- Antimicrobial Screening : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Target Binding : Fluorescence polarization assays for bromodomain inhibition (e.g., BRPF2, TAF1) using recombinant proteins .
Advanced Research Questions
Q. How do computational methods (DFT, TDDFT) predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (B3LYP) with 6-31G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps. Solvation effects are modeled via COSMO or PCM ().
- TDDFT : Predict UV-Vis absorption spectra (e.g., π→π* transitions at ~350 nm) and compare to experimental data .
- NBO Analysis : Quantify charge transfer in phenylamino substituents, which enhance electron-donating capacity .
Q. What structural modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- SAR Insights :
- Position 6 : Electron-withdrawing groups (Cl, Br) improve anticancer activity ().
- Position 2 : Bulky substituents (e.g., piperazine) increase bromodomain affinity .
- Rational Design :
- Replace phenylamino with heterocycles (e.g., imidazole) to modulate solubility and binding kinetics .
- Introduce fluorophores (e.g., allylamine) for live-cell imaging of target engagement .
Q. How can mechanistic contradictions in biological activity be resolved?
- Methodological Answer :
- Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy:
Assess metabolic stability via liver microsome assays (CYP450 isoforms).
Use molecular docking (AutoDock Vina) to confirm binding pose consistency across species (e.g., human vs. murine BRPF2) .
Modify logP via pro-drug strategies (e.g., esterification of hydroxyethyl groups) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
